molecular formula C13H17N3O B13924500 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- CAS No. 478832-62-1

1H-Indazole, 4-methyl-5-(4-piperidinyloxy)-

Cat. No.: B13924500
CAS No.: 478832-62-1
M. Wt: 231.29 g/mol
InChI Key: XTWBYMPFUJSERQ-UHFFFAOYSA-N
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Description

1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This particular compound features a piperidinyloxy group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed for the synthesis of indazoles, including:

Industrial Production Methods

Industrial production of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A basic indazole structure without additional functional groups.

    2H-Indazole: A similar compound with a different hydrogen placement.

    1H-Indazole, 4-methyl-: A methyl-substituted indazole without the piperidinyloxy group.

Uniqueness

1H-Indazole, 4-methyl-5-(4-piperidinyloxy)- is unique due to the presence of the piperidinyloxy group, which can enhance its pharmacological properties and make it more effective in certain applications compared to other indazole derivatives .

Properties

CAS No.

478832-62-1

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-methyl-5-piperidin-4-yloxy-1H-indazole

InChI

InChI=1S/C13H17N3O/c1-9-11-8-15-16-12(11)2-3-13(9)17-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)

InChI Key

XTWBYMPFUJSERQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)OC3CCNCC3

Origin of Product

United States

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